molecular formula C16H16ClN3O3 B11415527 5-(4-chlorophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(4-chlorophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11415527
M. Wt: 333.77 g/mol
InChI Key: IXGFJBVNGQVMAN-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a synthetic organic compound belonging to the pyrrolopyrimidine class. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyethyl group, and a dimethylated pyrrolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrrolopyrimidine core.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction.

    Dimethylation: The final step involves the methylation of the pyrrolopyrimidine core to achieve the desired dimethylated product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-AMINO-5-(4-CHLOROPHENYL)-7-(T-BUTYL)PYRAZOLO[3,4-D]PYRIMIDINE: This compound shares a similar pyrrolopyrimidine core but differs in the substituents attached to the core.

    3-(7-(METHYL(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)AMINO)-5-AZASPIRO[2.4]HEPTAN-5-YL)-3-OXOPROPANENITRILE: This compound has a similar pyrrolopyrimidine core but includes different functional groups.

Uniqueness

The uniqueness of 5-(4-CHLOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

IUPAC Name

5-(4-chlorophenyl)-6-(2-hydroxyethyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H16ClN3O3/c1-18-12-9-20(7-8-21)14(10-3-5-11(17)6-4-10)13(12)15(22)19(2)16(18)23/h3-6,9,21H,7-8H2,1-2H3

InChI Key

IXGFJBVNGQVMAN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Cl)CCO

Origin of Product

United States

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